![molecular formula C16H28N4 B6111985 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine](/img/structure/B6111985.png)
1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine, also known as CPI-1205, is a small molecule inhibitor that targets the enzyme called enhancer of zeste homolog 2 (EZH2). This enzyme is responsible for the methylation of histone proteins, which can lead to changes in gene expression. CPI-1205 has been studied for its potential use in the treatment of cancer and other diseases.
Mechanism of Action
1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine works by inhibiting the activity of EZH2, which is involved in the methylation of histone proteins. Histone methylation can lead to changes in gene expression, which can contribute to the development and progression of cancer. By inhibiting EZH2, 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine can potentially block this process and reduce tumor growth.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine has been shown to inhibit EZH2 activity in cancer cells, leading to reduced tumor growth and metastasis. In addition, 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine has been shown to induce apoptosis (cell death) in cancer cells and reduce the expression of genes involved in cancer cell survival. 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine has also been shown to increase the expression of genes involved in the immune response, suggesting that it may have immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine is that it is a small molecule inhibitor, which makes it easier to synthesize and study compared to larger molecules such as antibodies. In addition, 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine has been shown to have good pharmacokinetic properties and can be administered orally. However, one limitation of 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine is that it may have off-target effects, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine. One potential direction is to investigate the use of 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to study the use of 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine in other diseases, such as sickle cell disease or autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine and its potential off-target effects.
Synthesis Methods
1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including reductive amination, cyclization, and hydrogenation. The final product is obtained as a white solid with high purity.
Scientific Research Applications
1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine has been studied extensively for its potential use in cancer treatment. EZH2 is overexpressed in many types of cancer, including prostate, breast, and lung cancer. By inhibiting EZH2, 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine can potentially reduce tumor growth and metastasis. In addition to cancer, 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine has also been studied for its potential use in other diseases, such as sickle cell disease and diffuse large B-cell lymphoma.
properties
IUPAC Name |
1-(cyclohexylmethyl)-N-(1H-imidazol-5-ylmethyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4/c1-2-5-14(6-3-1)11-20-8-4-7-15(12-20)18-10-16-9-17-13-19-16/h9,13-15,18H,1-8,10-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWOIBWHLNICRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NCC3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.